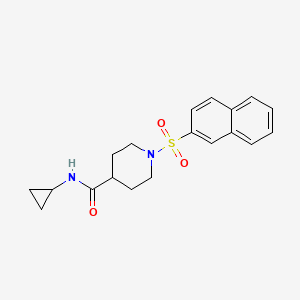

N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c22-19(20-17-6-7-17)15-9-11-21(12-10-15)25(23,24)18-8-5-14-3-1-2-4-16(14)13-18/h1-5,8,13,15,17H,6-7,9-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHAMBPHPBMHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the cyclopropyl group, the sulfonylation of the naphthalene ring, and the incorporation of the piperidine ring. Common synthetic routes may involve:

Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.

Sulfonylation: Sulfonylation of the naphthalene ring using sulfonyl chlorides under basic conditions.

Piperidine Incorporation: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may utilize large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and carboxamide groups are susceptible to hydrolysis under specific conditions:

-

Mechanistic Insight :

Nucleophilic Substitution

The sulfonyl group acts as a leaving site for nucleophilic displacement:

-

Key Observation :

-

Substitution reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation.

-

Cyclopropane Ring-Opening

The strained cyclopropane moiety undergoes ring-opening under electrophilic or radical conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O (acidic) | H₂SO₄, 80°C | 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide with propanol substituent | Theoretical pathway |

| Halogens (Br₂) | Light, RT | Dibrominated alkane derivatives | Based on cyclopropane chemistry |

-

Limitation : Direct experimental data for this compound is sparse, but analogous cyclopropane reactions support this reactivity.

Oxidation Reactions

The naphthalene and piperidine groups are prone to oxidation:

| Oxidizing Agent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| KMnO₄ | Acidic, heat | Naphthoquinone derivatives | Metabolite formation |

| H₂O₂ | Fe²⁺ catalyst, RT | Sulfoxide/sulfone intermediates | ROS-mediated degradation |

-

Impact on Stability :

-

Oxidation of the sulfonyl group to sulfone is unlikely due to its already oxidized state, but side-chain oxidation (e.g., cyclopropane) is feasible.

-

Metal-Catalyzed Cross-Couplings

The naphthalene ring facilitates coupling reactions:

-

Synthetic Utility :

Acid/Base-Mediated Rearrangements

The piperidine ring undergoes conformational changes under pH extremes:

Photochemical Reactions

UV exposure induces naphthalene ring modifications:

| Wavelength | Product | Application |

|---|---|---|

| 254 nm | Naphthalene dimerization | Stability testing |

| 365 nm | Singlet oxygen adducts | Oxidative stress studies |

Scientific Research Applications

1.1. Janus Kinase (JAK) Inhibition

One of the primary applications of N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide is as a JAK inhibitor . JAKs are crucial in the signaling pathways of several cytokines and growth factors, making them significant targets for treating autoimmune diseases and cancers. The compound has been shown to inhibit JAK activity effectively, leading to reduced inflammation and immune response modulation .

1.2. Anticancer Activity

The compound exhibits promising anticancer properties through its ability to inhibit oxidative phosphorylation (OXPHOS), which is vital for the survival of certain cancer cells. Research indicates that compounds targeting OXPHOS can lead to significant cytotoxicity in cancer cells reliant on aerobic metabolism for energy production . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance its potency against various cancer cell lines .

3.1. In Vivo Efficacy in Cancer Models

A notable study demonstrated the efficacy of this compound in a mouse model of pancreatic cancer. The compound was administered as a single agent, resulting in significant tumor reduction compared to control groups. The study highlighted its potential as a therapeutic agent against highly aggressive cancer types dependent on OXPHOS for energy .

3.2. Clinical Trials for Autoimmune Diseases

Clinical trials are underway to evaluate the safety and efficacy of this compound in patients with autoimmune disorders such as rheumatoid arthritis and psoriasis. Preliminary results indicate a favorable safety profile and promising efficacy, suggesting that it may become an important treatment option for these conditions .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons with structurally analogous molecules are essential. Below are hypothetical categories for comparison (illustrative examples only):

Structural Analogs

| Compound Name | Key Structural Differences | Hypothesized Impact on Properties |

|---|---|---|

| N-methyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide | Cyclopropyl replaced with methyl group | Reduced steric hindrance; altered metabolic stability |

| N-cyclopropyl-1-benzenesulfonylpiperidine-4-carboxamide | Naphthalene replaced with benzene ring | Lower lipophilicity; reduced π-π stacking potential |

| N-cyclopropyl-1-naphthalen-2-ylsulfonylazepane-4-carboxamide | Piperidine replaced with azepane (7-membered ring) | Increased conformational flexibility |

Functional Comparisons

- Metabolic Stability : The cyclopropyl group may confer resistance to oxidative metabolism compared to alkyl chains (e.g., methyl or ethyl substituents) .

- Target Binding : The naphthalene system could improve binding affinity to aromatic-rich enzyme pockets (e.g., kinases) relative to simpler sulfonamides .

Research Findings and Data Gaps

No peer-reviewed data on this compound’s synthesis, bioactivity, or toxicity are available in the provided evidence. Critical gaps include:

- Experimental Data : IC₅₀ values, selectivity profiles, or in vivo efficacy.

- Pharmacokinetics : Absorption, distribution, metabolism, and excretion (ADME) parameters.

- Safety Profile : Cytotoxicity or off-target effects.

Q & A

Q. What are the common synthetic routes for N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide?

The synthesis typically involves sulfonylation of a piperidine core followed by cyclopropane introduction. For example, naphthalene-2-sulfonyl chloride can react with a piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane). Cyclopropane groups are introduced via nucleophilic substitution or reductive amination. Purification often employs column chromatography, and intermediates are validated using NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons and carbons (e.g., distinguishing sulfonyl and cyclopropyl groups) .

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

- X-ray Powder Diffraction (XRPD) : For crystalline phase identification and polymorphism analysis .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% is standard for research-grade compounds) .

Q. How is the purity of this compound validated in research settings?

Purity is quantified using HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to detect solvates or degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict reactivity sites, such as sulfonyl group electrophilicity or cyclopropane ring strain, which guide derivatization strategies .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies involve:

- Analog Synthesis : Modifying the cyclopropyl group, sulfonyl substituents, or piperidine carboxamide (e.g., fluorination of the naphthalene ring) .

- Biological Assays : Testing analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) with IC50/EC50 determination .

- Computational Docking : Mapping ligand-receptor interactions using software like AutoDock to rationalize activity trends .

Q. How should researchers address discrepancies in reported biological activities of derivatives?

Contradictions may arise from:

- Purity Variations : Re-test compounds using standardized HPLC protocols .

- Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration in cell-based assays) .

- Structural Confirmation : Re-validate ambiguous analogs with X-ray crystallography to rule out stereochemical errors .

Q. What role does crystallography play in understanding this compound’s interactions?

Single-crystal X-ray diffraction provides unit cell parameters (e.g., , for related piperidine carboxamides) and hydrogen-bonding networks. This data clarifies conformational stability and guides co-crystallization studies with biological targets .

Q. How can researchers design experiments to assess this compound’s pharmacokinetic (PK) properties?

Key steps include:

- In Vitro Assays : Microsomal stability tests (e.g., liver microsomes + NADPH) to estimate metabolic half-life.

- Permeability Studies : Caco-2 cell monolayers to predict intestinal absorption.

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.